1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one
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Overview
Description
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is an organic compound that features a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and 2-mercaptoethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 4-fluoroacetophenone undergoes a nucleophilic substitution reaction with 2-mercaptoethanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C11H13FO2S |
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Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)propan-1-one |
InChI |
InChI=1S/C11H13FO2S/c1-8(15-7-6-13)11(14)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
YZBGCYHMSPCUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)SCCO |
Origin of Product |
United States |
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